molecular formula C12H20ClNO B13532586 [1-(4-Methoxyphenyl)butyl](methyl)aminehydrochloride

[1-(4-Methoxyphenyl)butyl](methyl)aminehydrochloride

Cat. No.: B13532586
M. Wt: 229.74 g/mol
InChI Key: PRVWVXSYTIPXLA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)butylaminehydrochloride: is an organic compound with the molecular formula C12H20ClNO It is a hydrochloride salt of an amine, characterized by the presence of a methoxyphenyl group attached to a butyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)butylaminehydrochloride typically involves a multi-step process:

    Starting Material: The synthesis begins with 4-methoxyphenylbutanol, which is prepared by the reduction of 4-methoxyphenylbutanone.

    Formation of Intermediate: The alcohol group of 4-methoxyphenylbutanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with methylamine to form the desired amine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to obtain 1-(4-Methoxyphenyl)butylaminehydrochloride as a hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

    Reduction: The amine group can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: 4-hydroxyphenylbutylamine.

    Reduction: Secondary amine derivatives.

    Substitution: Various substituted phenylbutylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its amine functionality.

Biology:

    Biochemical Studies: Used in studies involving amine metabolism and enzyme interactions.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with amine functionalities.

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)butylaminehydrochloride involves its interaction with biological targets through its amine group. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxyphenylbutanol: Similar structure but lacks the amine group.

    4-Methoxyphenylbutanone: Similar structure but contains a ketone group instead of an amine.

    4-Methoxyphenylbutylamine: Similar structure but lacks the hydrochloride salt form.

Uniqueness:

    Hydrochloride Salt Form: Enhances solubility and stability.

    Combination of Functional Groups:

This detailed article provides a comprehensive overview of 1-(4-Methoxyphenyl)butylaminehydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-4-5-12(13-2)10-6-8-11(14-3)9-7-10;/h6-9,12-13H,4-5H2,1-3H3;1H

InChI Key

PRVWVXSYTIPXLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)NC.Cl

Origin of Product

United States

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